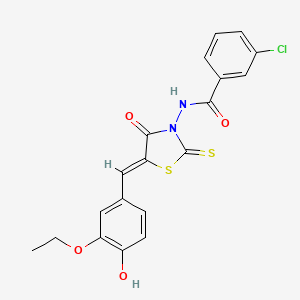

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)22(19(27)28-16)21-17(24)12-4-3-5-13(20)10-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLRSRIWJCKLD-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is the enzyme tyrosinase. Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes.

Mode of Action

This compound interacts with the active site of tyrosinase, inhibiting its activity. This interaction results in the suppression of melanin production.

Biochemical Pathways

The compound affects the melanogenesis pathway, specifically the conversion of tyrosine to melanin. By inhibiting tyrosinase, this compound prevents the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis.

Result of Action

The molecular and cellular effects of this compound’s action include the significant and concentration-dependent inhibition of intracellular melanin content. This results in a reduction in skin pigmentation.

Action Environment

Environmental factors such as UV light exposure can influence the action, efficacy, and stability of this compound. For instance, UV light exposure can increase melanogenesis, potentially counteracting the compound’s inhibitory effects on melanin production.

Biochemical Analysis

Biochemical Properties

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been found to exhibit significant inhibitory activity against the enzyme tyrosinase. Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for coloration in humans, animals, and plants. The compound’s interaction with tyrosinase is believed to be due to its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which acts as a core inhibitory structure for tyrosinase.

Cellular Effects

In cellular studies, this compound has been shown to significantly inhibit intracellular melanin content. This suggests that the compound may influence cell function by affecting melanogenesis, the process by which melanin is produced. The compound’s anti-melanogenic effects are believed to be due to its inhibition of tyrosinase activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the active site of tyrosinase. This binding inhibits the enzyme’s activity, thereby reducing the production of melanin. The compound’s inhibitory effect on tyrosinase is stronger than that of kojic acid, a commonly used tyrosinase inhibitor.

Biological Activity

(Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazolidinone core, which is known for its diverse biological activities. The presence of the ethoxy and hydroxy groups enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.91 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains.

The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential enzymes involved in cell wall synthesis. This leads to cell lysis and death.

Study Findings

- Antibacterial Activity : In vitro studies demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : The compound also showed effectiveness against fungal strains, including Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various assays that measure cytokine production and inflammatory mediator release.

It is believed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

Case Studies

- In Vivo Models : Animal studies have shown that administration of this compound significantly reduces paw edema in rat models induced by carrageenan, indicating its potential as an anti-inflammatory agent.

- Cell Culture Studies : In human macrophage cell lines, the compound effectively decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells.

The compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential, leading to programmed cell death.

Research Findings

- Cell Line Studies : In vitro tests on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116), revealed that the compound significantly inhibits cell proliferation.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key targets involved in cancer progression, enhancing its therapeutic potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with substituted benzaldehydes, employing solvents like tetrahydrofuran or dimethylformamide. Purification methods such as column chromatography are used to isolate the final product, while characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry confirm its structure and purity .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Condensation of thiazolidinone with substituted benzaldehyde. |

| 2 | Use of solvents (e.g., tetrahydrofuran) for reaction. |

| 3 | Isolation via column chromatography. |

| 4 | Characterization using NMR and mass spectrometry. |

Biological Activities

The biological activities of (Z)-3-chloro-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide are primarily attributed to its structural components:

1. Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant activity against various bacterial strains. The presence of the chloro group and the ethoxy and hydroxy substituents on the benzylidene moiety enhance its interaction with biological targets, potentially leading to effective antimicrobial agents.

2. Anticancer Properties

The compound's thiazolidine ring has been associated with anticancer activity. Studies have shown that derivatives of thiazolidinones can inhibit key enzymes involved in cancer progression, such as thymidylate synthase, making them promising candidates for cancer treatment . The specific interactions at the molecular level are still under investigation but suggest a mechanism that could disrupt cancer cell proliferation.

3. Anti-inflammatory Effects

In silico studies have indicated that similar compounds may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound could be explored further for its anti-inflammatory potential .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against multidrug-resistant strains, suggesting a valuable role in combating infections .

- Anticancer Activity : Research focused on similar thiazolidinone compounds showed promising results in inhibiting cancer cell lines, with some compounds achieving IC50 values as low as 0.47 µM against thymidylate synthase .

- Inflammation Modulation : Molecular docking studies indicated that certain derivatives could effectively bind to inflammatory mediators, supporting their development as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a thiazolidinone backbone with several analogs, differing primarily in the benzylidene and benzamide substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorine Position : The 3-chloro substituent on the benzamide ring may influence electronic effects (e.g., electron-withdrawing) and steric interactions, differentiating it from the 2-chloro analog in .

- Aromatic Systems : Replacement of the benzylidene group with an indole moiety (as in ) alters π-π stacking and hydrogen-bonding capabilities, which could affect binding to biological targets.

Q & A

Q. Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Test synergism with standard antibiotics.

- Enzyme Inhibition : Assay against PFOR (pyruvate:ferredoxin oxidoreductase) via NADH oxidation kinetics .

How does the compound react under varying pH and temperature conditions, and what degradation products form?

Q. Methodological Answer :

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Degradation : Heat at 80°C for 48 hours; identify products via LC-MS (e.g., hydrolysis of the benzamide bond).

- Key Findings : Thioxothiazolidinone rings are prone to hydrolysis under alkaline conditions, forming sulfonic acid derivatives .

What computational strategies predict its binding affinity to pharmacological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PFOR (PDB: 1LSQ) or EGFR (PDB: 1M17). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).

- ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

What precautions are critical for safe handling and storage?

Q. Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (dust potential).

- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccate to limit hydrolysis .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration.

How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Answer :

- Modifiable Groups :

- Data-Driven Design : Compare IC50 values of analogs (e.g., dichlorophenyl derivatives show 3x higher activity than methoxy variants) .

How do crystallographic data inform formulation strategies?

Q. Methodological Answer :

- Solubility Enhancement : Co-crystallize with cyclodextrins (β-CD) if lattice energy is high (>30 kJ/mol).

- Polymorph Screening : Use solvent-drop grinding (e.g., methanol/acetone) to identify stable forms.

- Hydration Stability : Store Form I (anhydrous) over Form II (monohydrate) to avoid dissolution variability .

What analytical techniques resolve data contradictions in purity assessments?

Q. Methodological Answer :

- Conflict Scenario : HPLC shows 98% purity, but elemental analysis deviates (±0.5% C/H/N).

- Resolution :

How can metabolic pathways be elucidated using isotopic labeling?

Q. Methodological Answer :

- Isotope Tracers : Synthesize 14C-labeled benzamide via Claisen condensation.

- In Vitro Metabolism : Incubate with liver microsomes (CYP3A4/CYP2D6). Extract metabolites with SPE (C18 cartridges).

- Detection : Radio-HPLC or AMS (accelerator mass spectrometry) for low-abundance metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.